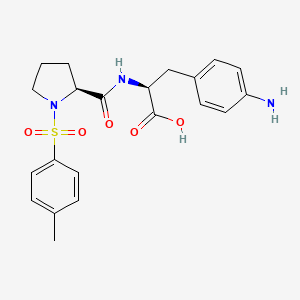
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an aminophenyl group, a tosylpyrrolidine moiety, and a carboxamido propanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tosylpyrrolidine intermediate, followed by the introduction of the aminophenyl group and the carboxamido propanoic acid moiety. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aminophenyl group.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tosylpyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites on enzymes or receptors, while the tosylpyrrolidine moiety may enhance binding affinity and selectivity. The carboxamido propanoic acid backbone provides stability and solubility to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(4-Aminophenyl)-2-((S)-1-benzylpyrrolidine-2-carboxamido)propanoic acid
- (S)-3-(4-Aminophenyl)-2-((S)-1-methylpyrrolidine-2-carboxamido)propanoic acid
Uniqueness
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is unique due to the presence of the tosyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
220149-81-5 |
|---|---|
Formule moléculaire |
C21H25N3O5S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-3-(4-aminophenyl)-2-[[(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C21H25N3O5S/c1-14-4-10-17(11-5-14)30(28,29)24-12-2-3-19(24)20(25)23-18(21(26)27)13-15-6-8-16(22)9-7-15/h4-11,18-19H,2-3,12-13,22H2,1H3,(H,23,25)(H,26,27)/t18-,19-/m0/s1 |
Clé InChI |
ZQGICLFAYLMLMC-OALUTQOASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)N)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

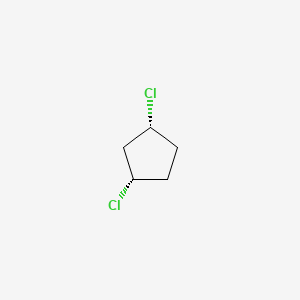
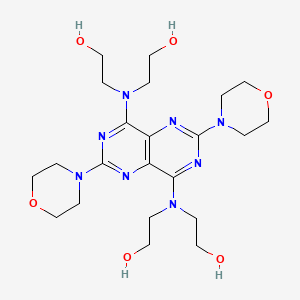
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
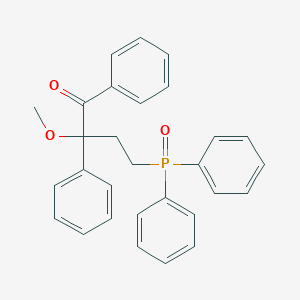

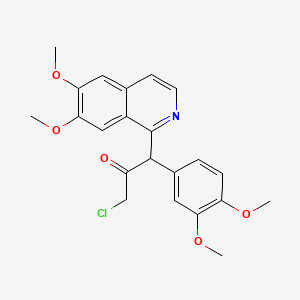

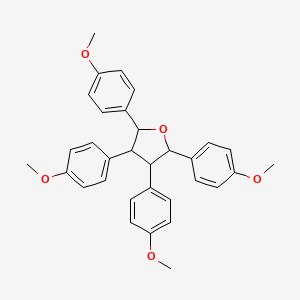
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

